1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research by Rubtsova et al. (2020) explores the synthesis of various derivatives of pyrrolidin-2-ones, including compounds related to 1-Pyrrolidinecarboxylic acid. These compounds are significant due to their presence in natural products and biologically active molecules. The study emphasizes the importance of introducing different substituents into pyrrolidin-2-ones for creating new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Bioreduction in Antibiotic Synthesis
Chartrain et al. (1995) discuss the bioreduction of β-ketoester to (R)-β-hydroxyester by the fungus Mortierella alpina, a precursor to the β-methyl carbapenem antibiotic. This study demonstrates the utility of microbial bioreduction in synthesizing precursors for antibiotics, which is relevant to the compound (Chartrain et al., 1995).
Synthesis and Cardiotonic Activity
Mosti et al. (1992) investigate the synthesis and cardiotonic activity of various pyridinecarboxylic acids and their esters. This research is relevant as it provides insights into the synthesis of similar compounds and their potential cardiotonic properties (Mosti et al., 1992).
Peptide Synthesis Applications
Dutta and Morley (1971) examine the preparation of 2-pyridyl esters and their use in peptide synthesis. This study highlights the potential application of compounds like 1-Pyrrolidinecarboxylic acid in synthesizing peptides, a crucial area in biochemistry and drug development (Dutta & Morley, 1971).
properties
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropylcarbamoyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-4-6-10(15)11(17)14-7-5-9-16/h10,16H,4-9H2,1-3H3,(H,14,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJFHGDZNEAPQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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